molecular formula C10H13NS B1519435 N-phenylthiolan-3-amine CAS No. 1021107-88-9

N-phenylthiolan-3-amine

Cat. No.: B1519435
CAS No.: 1021107-88-9
M. Wt: 179.28 g/mol
InChI Key: GZZHJTKDOXFXBW-UHFFFAOYSA-N
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Description

“N-phenylthiolan-3-amine” is a compound with various potential implications in scientific experiments, research, and industry. It has a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Amines can also be converted into alkenes by an elimination reaction .


Physical and Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They have boiling points comparable to those of ethers . The physical properties of “this compound” specifically are not mentioned in the search results.

Scientific Research Applications

Electrochemical Applications

Electrochemical Behavior and Biosensor Development : A study by Kuzin et al. (2020) explored the electrochemical properties of a phenothiazine derivative, showcasing its potential in the development of electrochemical biosensors. This research indicates that compounds with similar structural features to "N-phenylthiolan-3-amine" could be utilized in electrochemical sensors, benefiting from the reversible electron transfer properties and adsorption characteristics of these compounds (Kuzin et al., 2020).

Chemical Synthesis and Materials Science

Catalysis and Amination Reactions : Research into phenyl backbone-derived P,O- and P,N-ligands for palladium/ligand-catalyzed aminations reveals the utility of phenyl-containing compounds in facilitating aminations of aryl halides. These findings could imply that "this compound" may serve as a precursor or ligand in catalytic processes for constructing complex organic molecules (Bei et al., 1999).

Prodrug Carrier Applications : The study by Zhu et al. (2001) investigates the use of oxidized cellulose as a carrier for amine drugs, highlighting the potential of certain amine compounds to form bioconjugates for drug delivery systems. This suggests that derivatives of "this compound" could be explored for similar applications in creating prodrug systems (Zhu et al., 2001).

Functional Polymers and Sensors : The development of affinitychromic polythiophenes as reported by Bernier et al. (2002) presents an innovative approach to creating colorimetric sensors. This research into functional polymers suggests that structurally related compounds to "this compound" could be integrated into polymeric materials for sensing and detection applications (Bernier et al., 2002).

Properties

IUPAC Name

N-phenylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZHJTKDOXFXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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